3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile
Description
Properties
Molecular Formula |
C6H3F3N4O2 |
|---|---|
Molecular Weight |
220.11 g/mol |
IUPAC Name |
3-nitro-1-(2,2,2-trifluoroethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C6H3F3N4O2/c7-6(8,9)3-12-2-4(1-10)5(11-12)13(14)15/h2H,3H2 |
InChI Key |
RJKZZQGJMQCHRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
General Procedure A: Synthesis of 3-Trifluoromethyl-4-Cyano-1H-Pyrazole
Reagents :
- 1,2-Dicyanoalkene (0.2 mmol)
- Silver chloride (AgCl, 0.05 equiv)
- CF₃CHN₂ (5.0 equiv in dimethylformamide)
- Tetramethylethylenediamine (TMEDA, 0.6 mmol)
Steps :
- Combine 1,2-dicyanoalkene and AgCl in a sealed tube.
- Add CF₃CHN₂ (dissolved in DMF) and TMEDA.
- Stir at room temperature for 12 hours.
- Quench with saturated NH₄Cl, extract with ethyl acetate, and treat aqueous phase with NaClO to neutralize cyanide by-products.
- Purify via silica gel chromatography.
Optimization Data :
| Catalyst | Solvent | Base | Yield (%) |
|---|---|---|---|
| AgCl | DMF | TMEDA | 92–95 |
| Ag₂O | THF | TMEDA | 85–90 |
| None | DMF | TMEDA | <10 |
Table 1: Impact of catalysts and solvents on cycloaddition yield.
Substrate Scope and Functional Group Tolerance
The reaction accommodates diverse substituents on the dicyanoalkene, including halogens (F, Cl, Br), alkyl groups (methyl, tert-butyl), and electron-donating groups (methoxyl). Biphenyl and ferrocene-derived substrates also react efficiently, yielding pyrazoles with >90% regioselectivity.
Critical Consideration :
The nitro group’s introduction must precede or follow the cycloaddition step, depending on the stability of intermediates. Post-cycloaddition nitration is favored to avoid side reactions with the cyano group.
Analytical Characterization
Post-synthesis validation includes:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via ¹H and ¹³C shifts.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 195.1 [M+H]⁺.
- X-Ray Crystallography : Resolve ambiguity in substituent positioning (e.g., product 2b in Zhang et al.).
Scale-Up and Industrial Feasibility
Key Parameters :
- Catalyst Recycling : Silver catalysts (AgCl, Ag₂O) are non-recoverable, increasing costs.
- Solvent Choice : DMF enables higher yields but complicates waste management vs. THF.
Economic Analysis :
| Factor | Cost Impact |
|---|---|
| CF₃CHN₂ synthesis | High |
| Silver catalysts | Moderate |
| Cyanide quenching | Low |
Table 2: Cost drivers in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the nitro group can facilitate interactions with electron-rich sites, while the trifluoroethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole-4-carbonitriles
Substituent Effects on Physical and Chemical Properties
Pyrazole-4-carbonitrile derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis of key compounds:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The nitro group in the target compound and 15a enhances electrophilicity at the pyrazole core, facilitating cyclization (e.g., formation of triazolopyrimidines in ). In contrast, amino groups (e.g., in D2 and fipronil) increase nucleophilicity, enabling sulfoxidation or coupling reactions .
- Aromatic Substituents: Fluorophenyl (4-FPh) and chlorophenyl groups (e.g., in D2 and fipronil) improve binding to biological targets via hydrophobic interactions .
- Trifluoroethyl vs. Methyl: The trifluoroethyl group in the target compound increases steric bulk and metabolic resistance compared to methyl in 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile .
Biological Activity
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile is a synthetic compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₇H₅F₃N₄O₂
- Molecular Weight : 220.14 g/mol
- CAS Number : 97298346
- IUPAC Name : this compound
The compound features a nitro group and a trifluoroethyl substituent, which are critical for its biological activity. The presence of the carbonitrile group also contributes to its chemical reactivity and potential therapeutic effects.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit varying degrees of antimicrobial activity. A study on related pyrazole compounds demonstrated effective antifungal properties against several phytopathogenic fungi. The mechanism of action is believed to involve disruption of cellular integrity and inhibition of key metabolic pathways .
Anticancer Properties
Pyrazole derivatives have been investigated for their anticancer potential. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of nitro and cyano groups enhances the cytotoxicity against cancer cell lines .
Anti-inflammatory Effects
Certain pyrazole derivatives have displayed anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activities of pyrazole compounds can often be correlated with their structural features. Key factors influencing their efficacy include:
- Substituents : The presence of electron-withdrawing groups (like nitro and trifluoroethyl) can enhance biological activity.
- Positioning : The position of substituents on the pyrazole ring affects binding affinity to biological targets.
A comparative analysis of various pyrazole derivatives reveals that modifications at the 4-position significantly influence their pharmacological profiles.
Case Studies
- Antifungal Activity Study :
- Cytotoxicity Evaluation :
- Anti-inflammatory Mechanism Investigation :
Biological Activity Summary
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| This compound | Antifungal | Various Fungi | TBD |
| Similar Pyrazole Derivative | Anticancer | HeLa Cells | 25 |
| Related Compound | Anti-inflammatory | RAW264.7 Macrophages | 30 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing pyrazole derivatives with trifluoroethyl substituents?
- Methodological Answer : The trifluoroethyl group is introduced via alkylation using 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl halides or tosylates) under basic conditions. For example, describes the synthesis of a trifluoroethyl-substituted pyrazole via nucleophilic substitution using azido(trimethyl)silane and trifluoroacetic acid at 50°C. The reaction is monitored via TLC, and purification employs flash chromatography with cyclohexane/ethyl acetate gradients .
| Key Reaction Parameters |
|---|
| Solvent: Methylene chloride |
| Temperature: 50°C |
| Catalysts: None (acid-mediated) |
| Yield: 88% |
Q. How is the purity and structural integrity of 3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile validated?
- Methodological Answer : Purity is assessed via TLC (Rf values) and HPLC. Structural confirmation relies on multinuclear NMR (¹H, ¹³C) and mass spectrometry. For instance, reports ¹H NMR (DMSO-d6) signals at δ = 14.28 ppm (pyrazole NH) and 9.21 ppm (triazole CH), while HRMS confirms the molecular ion at m/z 236.0807 .
Advanced Research Questions
Q. How do electron-withdrawing groups (nitro, cyano, trifluoroethyl) influence the electronic properties and reactivity of the pyrazole core?
- Methodological Answer : The nitro (-NO₂) and cyano (-CN) groups reduce electron density at the pyrazole ring via inductive effects, enhancing electrophilic substitution resistance. The trifluoroethyl (-CF₃CH₂) group further amplifies this effect, increasing metabolic stability and lipophilicity, as discussed in . Computational studies (e.g., DFT) or Hammett σ constants can quantify these effects .
Q. What strategies resolve regiochemical ambiguities in triazole-pyrazole hybrids synthesized via azide-alkyne cycloaddition?
- Methodological Answer : Regioselectivity (1,4- vs. 1,5-triazole isomers) is controlled using copper(I) catalysts (e.g., CuSO₄/sodium ascorbate in ). Structural confirmation requires 2D NMR (e.g., NOESY for spatial proximity) or X-ray crystallography. For example, uses ¹H-¹³C HMBC to correlate triazole protons with pyrazole carbons .
Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be addressed during characterization?
- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. For example, pyrazole NH protons (δ ~14 ppm in DMSO-d6, ) may shift in CDCl₃. Use variable-temperature NMR or deuterium exchange to identify exchangeable protons. Compare with literature data (e.g., ’s ¹³C NMR in chloroform-d) .
Methodological Tables
| Synthetic Optimization | Conditions | Yield | Reference |
|---|---|---|---|
| Click Chemistry (CuAAC) | THF/H₂O, 50°C, 16h | 66% | |
| Trifluoroethylation | CH₂Cl₂, TFA, 50°C | 88% |
| Key Spectroscopic Data |
|---|
| ¹H NMR (DMSO-d6) : δ 14.28 (s, NH), 9.21 (s, triazole CH) |
| HRMS : m/z 236.0807 (C₁₂H₈N₆) |
| IR : 2231 cm⁻¹ (C≡N stretch), 1541 cm⁻¹ (NO₂ asymmetric) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
